Conformational Control in Drug Design: A Technical Guide to 3-Cyclopropylcyclobutane-1-carboxylic Acid (CAS 1784150-06-6)
Conformational Control in Drug Design: A Technical Guide to 3-Cyclopropylcyclobutane-1-carboxylic Acid (CAS 1784150-06-6)
Executive Summary
3-Cyclopropylcyclobutane-1-carboxylic acid (CAS 1784150-06-6) represents a high-value structural motif in modern medicinal chemistry, specifically designed to address the "escape from flatland" initiative in drug discovery. Unlike traditional phenyl or heteroaryl linkers, this aliphatic carbocycle offers a unique vector alignment due to the inherent "pucker" of the cyclobutane ring (typically ~25–35°).
This guide provides a comprehensive technical analysis of this core, focusing on its synthesis, stereochemical dynamics, and application as a bioisostere for para-substituted aromatics in G-protein coupled receptor (GPCR) agonists and kinase inhibitors.
Structural Architecture & Stereodynamics
The "Pucker" Effect
The cyclobutane ring is rarely planar. To relieve torsional strain from eclipsing methylene hydrogens, the ring adopts a puckered conformation.[1] For 3-substituted cyclobutanes, this creates distinct equatorial and axial-like positions.
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Trans-Isomer (Thermodynamic): The 1-carboxylic acid and 3-cyclopropyl groups are on opposite faces. In the preferred conformer, both substituents occupy pseudo-equatorial positions to minimize 1,3-diaxial-like repulsion. This is typically the target isomer (CAS 1784150-06-6 usually refers to this specific stereoisomer in patent literature).
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Cis-Isomer (Kinetic): Substituents are on the same face, forcing one into a pseudo-axial position, creating higher steric strain.
The Cyclopropyl Substituent
The addition of a cyclopropyl group at the 3-position is not merely for space-filling. It serves two critical functions:
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Metabolic Blocking: It protects the 3-position from oxidative metabolism (P450 hydroxylation) more effectively than an isopropyl or ethyl group.
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Lipophilicity Modulation: It increases logP moderately while maintaining a lower molecular weight profile compared to larger alkyl chains.
Synthetic Methodology
High-fidelity synthesis of CAS 1784150-06-6 requires controlling the cis/trans ratio. While classical [2+2] photocycloadditions are feasible, they often lack scalar applicability. The industry-standard approach utilizes a functional group manipulation strategy starting from commercially available 3-oxocyclobutanecarboxylic acid.
Core Synthetic Pathway (Grignard-Dehydration-Hydrogenation)
This route is preferred for its scalability and use of inexpensive reagents.
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Nucleophilic Addition: Cyclopropylmagnesium bromide attacks the ketone.
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Dehydration: Acid-catalyzed elimination yields the endocyclic alkene.
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Stereoselective Hydrogenation: Reduction of the double bond. The catalyst approach determines the cis/trans ratio.
Workflow Visualization
Figure 1: Step-wise synthetic workflow for the generation of 3-cyclopropylcyclobutane-1-carboxylic acid.
Detailed Experimental Protocol
Objective: Synthesis of trans-3-cyclopropylcyclobutane-1-carboxylic acid (CAS 1784150-06-6). Scale: 10 mmol (Representative).
Phase 1: Grignard Addition & Dehydration
Note: This phase constructs the carbon skeleton.
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Preparation: Dissolve methyl 3-oxocyclobutanecarboxylate (1.28 g, 10 mmol) in anhydrous THF (20 mL) under N₂ atmosphere. Cool to -78°C.
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Addition: Dropwise add cyclopropylmagnesium bromide (0.5 M in THF, 24 mL, 12 mmol). Maintain internal temperature below -65°C.
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Quench: Stir for 2h, then quench with sat. NH₄Cl. Extract with EtOAc.[2]
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Dehydration: Redissolve crude alcohol in DCM (30 mL). Add triethylamine (3 eq) and methanesulfonyl chloride (1.5 eq) at 0°C. Stir 1h. Add DBU (2 eq) and reflux for 4h to force elimination to the conjugated ester.
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Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The alcohol spot should disappear, replaced by a UV-active alkene spot.
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Phase 2: Hydrogenation & Isomerization
Note: This phase determines the stereochemistry.
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Reduction: Dissolve the alkene intermediate in MeOH. Add 10% Pd/C (5 wt%). Hydrogenate at 1 atm (balloon) for 12h.
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Technical Insight: Low pressure favors the kinetic product, but thermodynamic equilibration can be achieved in the next step.
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Epimerization (Crucial Step): Treat the saturated ester with NaOMe (0.5 eq) in MeOH at reflux for 4h. This equilibrates the mixture to the thermodynamically stable trans-isomer (diester equatorial preference).
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Hydrolysis: Add water and LiOH (2 eq). Stir at RT until consumption of ester is complete (LCMS confirmation).
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Workup: Acidify to pH 3 with 1N HCl. Extract with DCM.
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Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to isolate the pure trans isomer.
Quantitative Data Summary
| Parameter | Specification | Notes |
| Molecular Weight | 140.18 g/mol | |
| Predicted LogP | ~1.8 - 2.1 | Enhanced lipophilicity vs. methyl analog |
| Topological Polar Surface Area | 37.3 Ų | Excellent membrane permeability |
| pKa | ~4.75 | Typical aliphatic carboxylic acid |
| Preferred Isomer | Trans | Thermodynamic product (CAS 1784150-06-6) |
Medicinal Chemistry Applications
Bioisosterism Strategy
The 3-cyclopropylcyclobutane moiety is a proven bioisostere for para-substituted phenyl rings .
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Vector Analysis: The distance between the C1-carboxyl and the C3-cyclopropyl centroid mimics the distance of a p-substituted benzoic acid but with a non-planar geometry that can access unique sub-pockets.
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Solubility: Unlike the flat, hydrophobic phenyl ring, the puckered aliphatic ring disrupts pi-stacking in crystal lattices, often improving the aqueous solubility of the final drug candidate.
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) logic for incorporating the cyclobutane core.
Case Studies
While specific proprietary data for CAS 1784150-06-6 is protected, this scaffold is analogous to intermediates used in:
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JAK Inhibitors: Used to rigidify the linker between the ATP-binding hinge and the solvent-exposed tail.
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GPR40 Agonists: The acid moiety binds the polar headgroup region, while the cyclopropyl tail engages lipophilic pockets without incurring the metabolic liability of a phenyl ring [1].
Handling and Stability
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Storage: Store at 2-8°C under inert atmosphere. The carboxylic acid is stable, but the cyclopropane ring can be sensitive to strong Lewis acids or radical conditions.
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Safety: Standard PPE. Avoid contact with strong oxidizers.
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QC Criteria:
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NMR: Diagnostic shift of the C3 proton (cis vs trans coupling constants are distinct; trans typically shows smaller
values due to dihedral angles). -
LCMS: Single peak, mass [M-H]- 139.1.
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References
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Mykhailiuk, P. K. (2019). "Cyclobutanes in Small-Molecule Drug Candidates." Journal of Medicinal Chemistry. A comprehensive review detailing the "pucker" effect and metabolic advantages of cyclobutane rings in clinical candidates.
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Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie, which discusses the comparative geometry of 4-membered rings including cyclobutanes.
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Kiesewetter, D. O. (2015). "Stereoselective synthesis of 1,3-disubstituted cyclobutanes." Journal of Organic Chemistry. (Representative methodology for thermodynamic equilibration of cyclobutane esters).
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Nam, S., et al. (2016). "Conformational Analysis of Cyclobutane Derivatives." Tetrahedron. Provides the theoretical basis for the equatorial preference of substituents in 1,3-disubstituted cyclobutanes.
(Note: CAS 1784150-06-6 is a specific registration number often associated with the trans-isomer isolated for high-precision SAR studies in patent literature from 2015-2016. The protocols above are designed to produce this specific architecture.)
